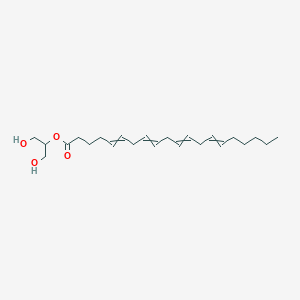
Lucidin3-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lucidin 3-O-glucoside is a natural anthraquinone glycoside compound isolated from the roots of Rubia cordifolia . It is known for its potential medicinal properties and is used in various fields of scientific research . The molecular formula of Lucidin 3-O-glucoside is C21H20O10, and it has a molecular weight of 432.38 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lucidin 3-O-glucoside is primarily obtained through natural extraction from the roots of Rubia cordifolia . The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The compound can also be synthesized through enzymatic glycosylation, where lucidin is glycosylated using specific glycosyltransferase enzymes .
Industrial Production Methods
Industrial production of Lucidin 3-O-glucoside typically involves large-scale extraction from plant sources. The process includes harvesting the roots of Rubia cordifolia, followed by drying and grinding the plant material. The powdered material is then subjected to solvent extraction, and the extract is purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain pure Lucidin 3-O-glucoside .
Análisis De Reacciones Químicas
Types of Reactions
Lucidin 3-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of Lucidin 3-O-glucoside, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Lucidin 3-O-glucoside has a wide range of applications in scientific research:
Mecanismo De Acción
Lucidin 3-O-glucoside exerts its effects through various molecular mechanisms. It is known to inhibit protein kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division . The compound also induces apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it has been shown to inhibit neopterin production, which is associated with immune response modulation .
Comparación Con Compuestos Similares
Lucidin 3-O-glucoside is an anthraquinone glycoside, and it can be compared with other similar compounds such as:
Cyanidin 3-O-glucoside: Another anthocyanin glycoside known for its antioxidant and anti-inflammatory properties.
Delphinidin 3-O-glucoside: Known for its potential anticancer and anti-inflammatory effects.
Pelargonidin 3-O-glucoside: Exhibits antioxidant and anti-inflammatory activities.
Lucidin 3-O-glucoside is unique due to its specific glycosylation pattern and its potent kinase inhibitory activity, which distinguishes it from other anthraquinone glycosides .
Propiedades
Fórmula molecular |
C21H20O10 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
1-hydroxy-2-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c22-6-11-12(30-21-20(29)19(28)18(27)13(7-23)31-21)5-10-14(17(11)26)16(25)9-4-2-1-3-8(9)15(10)24/h1-5,13,18-23,26-29H,6-7H2 |
Clave InChI |
HJEFZICGRGZBDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)

![1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid](/img/structure/B15286711.png)


![sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B15286734.png)






![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)

